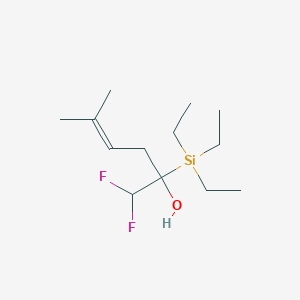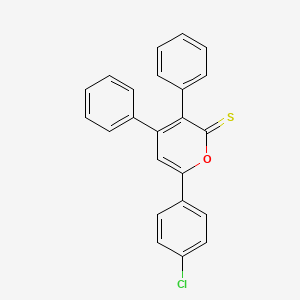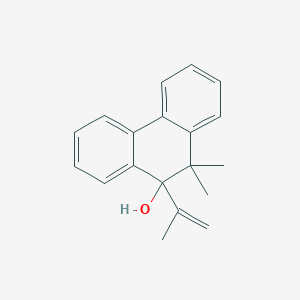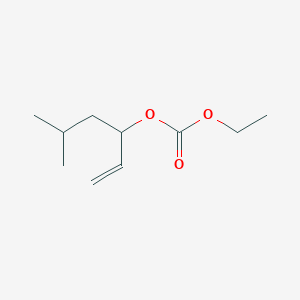
1,1-Difluoro-5-methyl-2-(triethylsilyl)hex-4-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-5-methyl-2-(triethylsilyl)hex-4-en-2-ol is an organic compound characterized by the presence of difluoromethyl, methyl, and triethylsilyl groups attached to a hexenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-5-methyl-2-(triethylsilyl)hex-4-en-2-ol typically involves multiple steps, starting from readily available precursors. One common approach is the hydrosilylation of an appropriate alkyne, followed by difluoromethylation and subsequent functional group transformations. The reaction conditions often involve the use of catalysts such as platinum or palladium complexes to facilitate the hydrosilylation step .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis would likely employ continuous flow reactors and advanced purification techniques to meet the demands of commercial applications.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-5-methyl-2-(triethylsilyl)hex-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to yield saturated derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products
The major products formed from these reactions include difluoromethylated ketones, saturated alcohols, and substituted derivatives with various functional groups.
Scientific Research Applications
1,1-Difluoro-5-methyl-2-(triethylsilyl)hex-4-en-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1-Difluoro-5-methyl-2-(triethylsilyl)hex-4-en-2-ol exerts its effects involves interactions with various molecular targets. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design. The triethylsilyl group can act as a protecting group, facilitating selective reactions at other sites on the molecule .
Comparison with Similar Compounds
Similar Compounds
Difluoro(trimethylsilyl)acetonitrile: Another compound with a difluoromethyl and silyl group, used in similar applications.
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Utilized in fluoroalkylation reactions.
Uniqueness
1,1-Difluoro-5-methyl-2-(triethylsilyl)hex-4-en-2-ol is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable tool in various research and industrial applications.
Properties
CAS No. |
649717-95-3 |
|---|---|
Molecular Formula |
C13H26F2OSi |
Molecular Weight |
264.43 g/mol |
IUPAC Name |
1,1-difluoro-5-methyl-2-triethylsilylhex-4-en-2-ol |
InChI |
InChI=1S/C13H26F2OSi/c1-6-17(7-2,8-3)13(16,12(14)15)10-9-11(4)5/h9,12,16H,6-8,10H2,1-5H3 |
InChI Key |
PNNVCWRJDBENAN-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C(CC=C(C)C)(C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12602671.png)



![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine](/img/structure/B12602712.png)


![1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine](/img/structure/B12602728.png)

![2'H-Spiro[bicyclo[2.2.2]octane-2,3'-pyrrolidin]-2'-one](/img/structure/B12602738.png)




